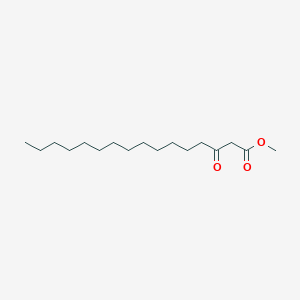

Methyl 3-oxohexadecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-oxohexadecanoate (CAS: 14427-53-3) is a methyl ester of a 16-carbon fatty acid with a ketone group at the third carbon. It is synthesized via acylation of Meldrum’s acid with myristoyl chloride (C14 acyl chloride), followed by alcoholysis with methanol . This method avoids traditional chromatography, improving sustainability by using minimal THF solvent . The compound’s keto group at position 3 makes it reactive, enabling reductions to hydroxy derivatives (e.g., Methyl 3-hydroxyhexadecanoate) .

準備方法

Acylation of Malonate Salts

The most widely documented synthesis of methyl 3-oxohexadecanoate involves the acylation of malonate salts with fatty acid chlorides. Clay et al. pioneered this method, where methyl potassium malonate reacts with palmitoyl chloride (C<sub>16</sub>H<sub>31</sub>ClO) in acetonitrile under inert conditions .

Reaction Mechanism and Conditions

-

Stage 1 : Methyl potassium malonate (32.80 g, 0.21 mol) is suspended in acetonitrile and cooled to 10–15°C. Triethylamine (44.36 mL, 0.32 mol) and anhydrous MgCl<sub>2</sub> (23.81 g, 0.25 mol) are added, forming a slurry stirred at 20–25°C for 2.5 hours .

-

Stage 2 : Palmitoyl chloride (0.1 mol) is added dropwise at 0°C, followed by triethylamine (3 mL). The mixture stirs overnight at room temperature, after which solvents are evaporated under vacuum. The crude product is purified via distillation or recrystallization, yielding 79% pure this compound .

Optimization Insights

-

Solvent Choice : Acetonitrile enhances reaction homogeneity and minimizes side reactions .

-

Acid Scavengers : Triethylamine and MgCl<sub>2</sub> sequester HCl, preventing decarboxylation of the malonate intermediate .

Metal Alcoholate-Catalyzed β-Ketoester Synthesis

A patent by JP3520806B2 outlines a general method for β-ketoesters using metal alcoholates (e.g., sodium methoxide) to catalyze reactions between methyl ketones and dialkyl carbonates . Though exemplified with shorter-chain ketones, the protocol is adaptable to this compound.

Procedure Adaptations

-

Catalyst : Sodium methoxide (1.0–2.0 equivalents relative to methyl palmitoyl ketone) facilitates acylation at 65–70°C .

-

Byproduct Mitigation : The method emphasizes minimizing dialkyl ether formation, a hazardous byproduct, through controlled stoichiometry and solvent selection (e.g., toluene or hexane) .

Yield and Scalability

-

Safety Considerations : Lower reaction temperatures (35–130°C) improve safety profiles for industrial-scale synthesis .

Green Chemistry Approaches

Recent advancements prioritize sustainability, as noted by VulcanChem . Solvent-free mechanochemical synthesis and biocatalytic routes using lipases are under investigation, though detailed protocols remain proprietary.

Emerging Trends

-

Mechanochemical Synthesis : Ball milling malonate salts and acyl chlorides reduces solvent waste .

-

Enzymatic Catalysis : Immobilized Candida antarctica lipase B (CAL-B) catalyzes transesterification under mild conditions, though yields for long-chain β-ketoesters are suboptimal (~50%) .

Comparative Analysis of Preparation Methods

Analytical Characterization

-

NMR Spectroscopy :

-

IR Spectroscopy :

-

HPLC/MS :

化学反応の分析

534U87は、以下を含む様々な化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、化合物中に存在する官能基を修飾するために実行できます。

置換: この化合物は置換反応を起こすことができ、特定の原子または基が他の原子または基に置換されます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進する様々な触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

化学: この化合物のユニークな構造と反応性は、化学反応とメカニズムを研究するための貴重な対象となります。

生物学: 534U87は、生物学的システムに対する影響、特にナトリウムチャネルを阻害する能力と潜在的な抗痙攣特性について調査されてきました。

医学: この化合物は、ナトリウムチャネルを阻害し、発作活動を軽減する能力により、てんかんやその他の神経系疾患の潜在的な治療法として有望視されています。

科学的研究の応用

Chemistry: The compound’s unique structure and reactivity make it a valuable subject for studying chemical reactions and mechanisms.

Biology: 534U87 has been investigated for its effects on biological systems, particularly its ability to block sodium channels and its potential anticonvulsant properties.

Medicine: The compound has shown promise as a potential treatment for epilepsy and other nervous system disorders due to its ability to inhibit sodium channels and reduce seizure activity.

作用機序

534U87の作用機序には、ニューロンにおける電気信号の伝播に不可欠なナトリウムチャネルを阻害する能力が含まれます。これらのチャネルを阻害することにより、この化合物はニューロンの興奮性を低下させ、発作の発生を防ぐことができます。 さらに、534U87はアデノシンデアミナーゼ活性を阻害することが示されており、これは、ニューロン活動に対する抑制効果を持つ神経調節物質である内因性アデノシンのレベルを高めることにより、抗痙攣効果に寄与する可能性があります .

類似化合物の比較

534U87は、他のナトリウムチャネル遮断薬や抗痙攣薬と比較できます。類似の化合物には以下が含まれます。

フェニトイン: ナトリウムチャネルも阻害するが、化学構造が異なる、よく知られた抗痙攣薬。

カルバマゼピン: てんかんや双極性障害の治療に使用される、ナトリウムチャネル阻害特性を持つ別の抗痙攣薬。

ラモトリジン: ナトリウムチャネルを阻害し、てんかんや双極性障害の治療に使用される、新しい抗痙攣薬。

534U87を際立たせるのは、ユニークなトリアゾール-ピリジン構造と、ナトリウムチャネル遮断とアデノシンデアミナーゼ阻害の両方を伴う二重の作用機序です .

類似化合物との比較

Structural Analogues

Key structural analogues include:

- Ethyl 3-oxohexadecanoate: Ethyl ester variant.

- Methyl 3-oxodecanoate: Shorter chain (C10) with the same functional groups.

- Methyl 3-oxooctadecanoate: Longer chain (C18).

Table 1: Physical and Chemical Properties

Q & A

Basic Questions

Q. What are the key synthetic methodologies for methyl 3-oxohexadecanoate, and how can researchers optimize reaction conditions?

this compound is synthesized via C-acylation of Meldrum’s acid with myristoyl chloride in tetrahydrofuran (THF), followed by methanolysis. Critical considerations include:

- Solvent choice : THF minimizes environmental impact compared to dichloromethane while maintaining reaction efficiency .

- Workup : Direct alcoholysis avoids column chromatography, which destabilizes intermediates. Adjust pH to 2 during aqueous extraction to isolate the product .

- Purity control : Use NMR or HPLC to validate crude product stability before methanolysis.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : NIOSH-approved respirators, nitrile gloves, and chemical goggles .

- Storage : Keep under inert gas (e.g., argon) at -20°C to prevent oxidation.

- Decomposition risks : Avoid contact with oxidizers to prevent CO/CO₂ formation .

- Waste disposal : Treat as organic hazardous waste via certified protocols .

Q. How can researchers determine thermodynamic properties (e.g., vapor pressure, melting point) of this compound?

Methods validated for analogous methyl esters include:

- Vapor pressure : Antoine equation parameters derived from gas chromatography (GC) data .

- Enthalpy of vaporization (ΔvapH) : Averaged values from controlled-temperature GC or calorimetry (e.g., 86.6 ± 0.8 kJ/mol for methyl tetradecanoate) .

- Melting point : Differential scanning calorimetry (DSC) with ±0.3 K precision .

Table 1 : Thermodynamic Data for Methyl Tetradecanoate (Analogous Compound)

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 596.2 K | GC | |

| ΔvapH | 86.6 ± 0.8 kJ/mol | Calorimetry | |

| Melting Point | 291.85 K | DSC |

Advanced Questions

Q. How can contradictions in reported thermodynamic data for methyl esters be resolved?

Discrepancies in ΔvapH or melting points often arise from:

- Purity variances : Validate compound purity via NMR or HPLC before measurement.

- Methodological differences : Cross-reference data from multiple techniques (e.g., GC, DSC) and standardized databases like NIST .

- Temperature calibration : Use traceable thermocouples and reference materials to minimize instrument bias .

Q. What experimental design strategies optimize the synthesis of this compound derivatives?

- Mixed-methods approach : Combine quantitative yield analysis (GC, HPLC) with qualitative mechanistic studies (e.g., IR spectroscopy for acyl intermediate detection) .

- Iterative optimization : Adjust acyl chloride stoichiometry (1.2 eq recommended) and monitor real-time reaction progress via TLC .

- Green chemistry metrics : Evaluate solvent sustainability (THF vs. CH₂Cl₂) using E-factor calculations .

Q. How can computational modeling predict the stability and reactivity of this compound under varying conditions?

- Reactivity simulations : Density functional theory (DFT) predicts transition states for methanolysis, optimizing reaction time and temperature .

- Degradation pathways : Molecular dynamics models identify oxidation-prone sites, guiding storage conditions (e.g., inert atmosphere) .

Q. Methodological Notes

- Data validation : Prioritize peer-reviewed studies and standardized databases (e.g., NIST) over uncorroborated sources.

- Safety compliance : Align protocols with OSHA and EU regulations for chemical handling .

- Instrumentation : Use GC-MS with derivatization (e.g., silylation) for trace analysis of degradation products .

特性

CAS番号 |

14427-53-3 |

|---|---|

分子式 |

C17H32O3 |

分子量 |

284.4 g/mol |

IUPAC名 |

methyl 3-oxohexadecanoate |

InChI |

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h3-15H2,1-2H3 |

InChIキー |

OEEDRMFBAHHVQI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)OC |

正規SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)OC |

Key on ui other cas no. |

14427-53-3 |

同義語 |

3-Oxo-hexadecanoic Acid Methyl Ester; NSC 157678 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。